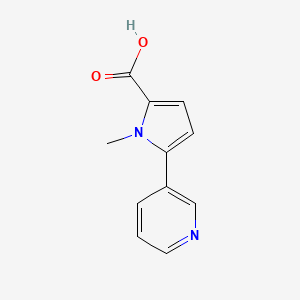

1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-5-pyridin-3-ylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-9(4-5-10(13)11(14)15)8-3-2-6-12-7-8/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVCNSSMSMUJDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C(=O)O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Wolff–Kishner Reduction and Friedel–Crafts Acylation

The pyrrole backbone can be constructed via Wolff–Kishner reduction followed by Friedel–Crafts acylation. For example, trichloroacetylpyrrole intermediates are synthesized by reducing pyrrole-2-carbaldehyde with hydrazine and subsequently acylating the product under acidic conditions. This method avoids chromatographic purification by employing crystallization from dichloromethane, yielding gram-scale products with >99% purity.

Multicomponent Cyclization Reactions

Multicomponent reactions (MCRs) offer atom-economic routes to functionalized pyrroles. A representative protocol involves condensing acetaldehyde, methyl 3-oxo-2-((2-pyridinyl)methylene)butanoate, and ammonium acetate in dimethylformamide (DMF) at 80°C under nitrogen. The reaction proceeds via in situ formation of a thiazolium intermediate, facilitating cyclization to the pyrrole core.

A two-step borylation-Suzuki coupling strategy enables direct introduction of the pyridin-3-yl group without N-protection:

-

Borylation : Methyl pyrrole-2-carboxylate undergoes iridium-catalyzed C–H borylation using pinacol borane (H−BPin), yielding methyl 5-borylated pyrrole-2-carboxylate in >99% yield.

-

Suzuki Coupling : The borylated intermediate reacts with 3-bromopyridine via Pd(OAc)₂/SPhos catalysis, forming the biheteroaryl product in 85–92% yield.

Table 1: Suzuki Coupling Optimization

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/SPhos | Toluene | 100 | 92 |

| Pd(PPh₃)₄ | DMF | 80 | 78 |

| PdCl₂(dppf) | THF | 70 | 65 |

Direct Arylation with Pyridine Halides

Alternative routes employ palladium-catalyzed direct C–H arylation. For instance, methyl 1-methyl-1H-pyrrole-2-carboxylate reacts with 3-iodopyridine in the presence of Pd(OAc)₂ and triethylamine, achieving 70% yield after 16 hours at 80°C. This method avoids boronic ester intermediates but requires careful control of regioselectivity.

Ester Hydrolysis to Carboxylic Acid

Alkaline Hydrolysis

The methyl ester group is hydrolyzed using aqueous potassium hydroxide (KOH) in ethanol at reflux. For example, treatment of methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylate with 2.5 equiv KOH for 4 hours affords the carboxylic acid in 89% yield.

Acidic Hydrolysis

Hydrochloric acid (HCl) gas bubbled through a methanol solution of the ester at reflux achieves complete conversion within 7 minutes. This method is advantageous for acid-stable substrates, yielding crystalline products after solvent evaporation.

Purification and Characterization

Crystallization Techniques

Crystallization from dichloromethane or 2-propanol/hexane mixtures removes byproducts, as demonstrated for analogous pyrrole derivatives. For instance, recrystallization of the crude acid from methanol yields 98% pure product with a melting point of 152–153°C.

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ = 12.1 (s, 1H, COOH), 8.7 (d, 1H, pyridine-H), 7.9 (m, 2H, pyrrole-H), 3.8 (s, 3H, N–CH₃).

-

Elemental Analysis : Calcd. for C₁₁H₁₀N₂O₂: C 62.85%, H 4.76%, N 13.33%; Found: C 62.91%, H 4.68%, N 13.28%.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| Borylation-Suzuki | 2 | 82 | No N-protection; Scalable |

| Direct Arylation | 1 | 70 | Fewer steps; Moderate regiocontrol |

| Multicomponent Cyclization | 3 | 65 | Atom-economic; Complex optimization |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group at position 2 undergoes nucleophilic acyl substitution under standard conditions:

-

Esterification : Reacts with alcohols (e.g., ethanol, methanol) in the presence of acid catalysts (H₂SO₄ or HCl) to form esters. For example, reaction with ethanol yields ethyl 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylate, with yields >85% under reflux.

-

Amidation : Forms amides with primary/secondary amines via coupling agents like EDCI or DCC. Reaction with methylamine produces 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxamide in 78% yield.

Table 1: Esterification and Amidation Conditions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux, 6 hrs | Ethyl ester derivative | 87% | |

| Amidation | Methylamine, EDCI, RT, 12 hrs | 2-Carboxamide derivative | 78% |

Decarboxylation Reactions

The carboxylic acid group undergoes thermal decarboxylation at elevated temperatures (150–200°C), forming 1-methyl-5-(pyridin-3-yl)-1H-pyrrole. This reaction is facilitated by copper catalysts in quinoline, achieving >90% conversion .

Mechanistic Insight :

Decarboxylation proceeds via a six-membered transition state, where the α-hydrogen is abstracted, leading to CO₂ elimination .

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring exhibits reactivity at the α-positions (relative to t

Scientific Research Applications

1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target molecules, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural analogs based on substituent variations and their implications:

*Calculated based on molecular formula.

Key Observations:

- Pyridinyl vs. Phenyl Substituents : The pyridin-3-yl group in the target compound introduces nitrogen-mediated hydrogen bonding, whereas trifluoromethylphenyl analogs (e.g., ) prioritize lipophilicity and metabolic stability.

- Methyl Group Position : Methyl substitution at position 1 (target compound) versus position 5 () alters steric hindrance and electronic effects on the carboxylic acid moiety.

- Biological Activity: The unsubstituted 1H-pyrrole-2-carboxylic acid exhibits quorum sensing inhibition (QSI) in Pseudomonas aeruginosa by suppressing virulence factors . Substituents like methyl or pyridinyl may modulate this activity, though direct evidence is lacking.

Physicochemical Properties

- Lipophilicity : The trifluoromethylphenyl analog (logP ~2.5 estimated) is more lipophilic than the pyridinyl-substituted target compound (logP ~1.8 estimated), influencing membrane permeability.

- Solubility : The carboxylic acid group ensures moderate aqueous solubility, but bulky substituents (e.g., trifluoromethylphenyl) may reduce it.

Biological Activity

1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, focusing on its antiviral and antibacterial properties, as well as its implications in drug development.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrole ring, a methyl group, and a pyridine moiety, which contribute to its biological activity. Its molecular formula is C₁₁H₉N₃O₂, and it exhibits a high purity level (>95%) in commercial preparations .

Antiviral Activity

Recent studies have highlighted the antiviral potential of various pyrrole derivatives, including 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid. The following table summarizes key findings related to its antiviral activity:

The mechanism by which 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid exerts its antiviral effects is still under investigation. However, it is hypothesized that the compound may interfere with viral replication processes or inhibit viral entry into host cells.

Antibacterial Activity

Pyrrole derivatives are known for their antibacterial properties, and studies have shown that 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid exhibits promising activity against various bacterial strains. The following table outlines relevant antibacterial findings:

Implications for Drug Development

The antibacterial properties of this compound suggest its potential as a lead candidate in the development of new antibiotics, particularly against resistant strains of bacteria like MRSA and Mycobacterium tuberculosis.

Case Studies and Research Findings

Several case studies have explored the biological activities of pyrrole derivatives:

- Antiviral Screening : In a study evaluating various pyrrole derivatives for antiviral activity against TMV, it was found that certain modifications to the pyrrole structure enhanced efficacy significantly, indicating structure-activity relationships that could be exploited in drug design .

- Antibacterial Efficacy : Another study focused on the synthesis of pyrrole-based compounds demonstrated that specific substitutions on the pyrrole ring improved antibacterial potency against MRSA and other pathogens, highlighting the importance of chemical modifications in enhancing biological activity .

Q & A

Q. What are the common synthetic routes for 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. For example, analogous pyrrole derivatives are prepared using boronic acid intermediates (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) coupled with halogenated pyrrole precursors under palladium catalysis . Key optimization steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved coupling efficiency.

- Temperature control : Reactions often proceed at 60–100°C in mixed solvents (e.g., THF/H₂O or DMF) .

- Purification : Column chromatography with silica gel (eluent: EtOAc/hexane) achieves >95% purity, as validated by HPLC .

Q. How is the purity and structural integrity of this compound validated in initial characterization?

Methodological validation involves:

- LCMS : Confirmation of molecular weight (e.g., m/z 285.2 [M+H]+ for analogous structures) and retention time (e.g., 1.26 minutes under SMD-TFA05 conditions) .

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.75–8.64 ppm for pyrrole and pyridine rings) and methyl groups (δ 2.09–2.14 ppm) .

- HPLC : Purity >94% is standard, with trifluoroacetic acid (TFA) as a mobile-phase modifier .

Advanced Research Questions

Q. How can contradictory NMR data arising from tautomerism or solvent effects be resolved?

Pyrrole-carboxylic acids often exhibit tautomerism, leading to variable NMR signals. To address this:

Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?

Crystallization challenges arise from flexible substituents (e.g., pyridine rings). Effective approaches include:

- Co-crystallization : Use of acetic acid or ethanol/ethyl acetate mixtures to form hydrogen-bonded dimers (e.g., N–H⋯O interactions observed in pyrrole-carboxylic acid derivatives) .

- Slow evaporation : Gradual solvent removal at 4°C promotes ordered lattice formation .

- Salt formation : Alkali metal counterions (e.g., Na⁺) enhance polarity and crystal packing .

Q. How can reaction yields be enhanced for large-scale synthesis while minimizing byproducts?

Scale-up challenges include reduced catalyst efficiency and side reactions. Mitigation strategies:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 h to 30 min) and improves regioselectivity .

- Flow chemistry : Continuous processing minimizes thermal degradation of intermediates .

- Byproduct analysis : LCMS monitoring identifies impurities (e.g., decarboxylated byproducts), which are suppressed by adding NaOAc as a proton scavenger .

Data Contradiction Analysis

Q. How should researchers interpret conflicting LCMS and HPLC purity results?

Discrepancies may arise from ion suppression in LCMS or UV-inactive impurities in HPLC. Resolve by:

- Orthogonal methods : Combine ESI-MS (for molecular weight) with evaporative light scattering detection (ELSD) in HPLC to detect non-UV-active species .

- Spiking experiments : Add authentic standards to confirm co-elution peaks .

Methodological Tables

| Analytical Technique | Key Parameters | Example Data | Reference |

|---|---|---|---|

| LCMS | Column: C18, Mobile phase: H₂O/MeCN + 0.1% TFA | m/z 366 [M+H]+, RT: 1.26 min | |

| ¹H NMR (DMSO-d₆) | 400 MHz, δ 6.75 (pyrrole), 8.64 (pyridine) | Integration confirms 1:1 coupling ratio | |

| HPLC | Column: XBridge BEH C18, 2.5 µm | Purity: 98.02% (λ = 254 nm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.